molecular formula C23H21FN6O3S B2373558 4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897758-80-4

4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2373558
CAS No.: 897758-80-4
M. Wt: 480.52
InChI Key: COFJEPOOTGTWGV-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H21FN6O3S and its molecular weight is 480.52. The purity is usually 95%.
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Biological Activity

The compound 4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide represents a novel class of triazole derivatives with significant potential in medicinal chemistry. Its structure suggests multiple pharmacophoric elements that may contribute to its biological activity. This article explores the biological activity of this compound based on existing research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Fluorine Atom : The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability.
  • Triazole Ring : This moiety is associated with a wide range of biological activities, including anti-cancer and anti-inflammatory effects.
  • Pyridazine and Benzamide Moieties : These structures are often linked to various pharmacological effects, including enzyme inhibition.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to the one have been evaluated for their inhibitory effects on various cancer cell lines.

  • Cell Line Studies :
    • The compound demonstrated cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition.
    • Comparative studies showed that modifications in the substituents on the triazole ring influenced the degree of cytotoxicity.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Notably:

  • Cholinesterase Inhibition : Compounds with similar structures have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
  • Cyclooxygenase Inhibition : Studies indicate that related compounds can inhibit cyclooxygenase (COX) enzymes, potentially offering anti-inflammatory benefits.

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. The fluorine atom enhances hydrogen bonding and halogen bonding interactions with enzyme residues, increasing binding affinity.

Research Findings Summary

Study FocusFindings
Cytotoxicity Significant inhibition of MCF-7 cell growth; IC50 values < 20 µM in some derivatives.
Enzyme Inhibition Moderate AChE and BChE inhibition; potential for COX inhibition observed.
Molecular Docking Strong binding interactions attributed to fluorine; enhanced lipophilicity noted.

Case Studies

  • Case Study 1 : A derivative with similar structural features was tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 25 µM depending on the substituents.
  • Case Study 2 : Another study highlighted the dual inhibitory effect on AChE and BChE, suggesting potential applications in treating Alzheimer's disease.

Properties

IUPAC Name

4-fluoro-N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O3S/c1-33-18-4-2-3-17(13-18)26-21(31)14-34-22-10-9-19-27-28-20(30(19)29-22)11-12-25-23(32)15-5-7-16(24)8-6-15/h2-10,13H,11-12,14H2,1H3,(H,25,32)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFJEPOOTGTWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.